molecular formula C8H8ClN3O2 B1461102 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride CAS No. 1803605-87-9

3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride

Cat. No.: B1461102
CAS No.: 1803605-87-9
M. Wt: 213.62 g/mol
InChI Key: LWVBGWVIMTWMSJ-UHFFFAOYSA-N
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Description

3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride is a high-purity chemical building block designed for pharmaceutical and medicinal chemistry research. This compound features the privileged imidazo[4,5-b]pyridine scaffold, a structure of significant interest due to its resemblance to purine bases and its demonstrated versatility in drug discovery . The imidazo[4,5-b]pyridine core is recognized for its broad pharmacological potential, and derivatives based on this structure have been investigated as candidates for various therapeutic areas . These include antitumor agents where such compounds can act as inhibitors of key kinases like Aurora A, JAK-1, and TBK1, which are relevant in oncology research . Furthermore, the scaffold has shown relevance in developing anti-inflammatory agents, with related compounds exhibiting anti-inflammatory properties in preclinical models . The carboxylic acid functionality of this particular derivative provides a versatile handle for further synthetic modification and exploration of structure-activity relationships (SAR), allowing researchers to create amides, esters, and other conjugates for screening and optimization. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

3-methylimidazo[4,5-b]pyridine-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.ClH/c1-11-4-9-5-2-3-6(8(12)13)10-7(5)11;/h2-4H,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVBGWVIMTWMSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the JAK/STAT-3 signaling pathway, which is involved in processes such as cell growth, differentiation, and apoptosis. Furthermore, this compound has been observed to affect the expression of genes related to inflammation and cancer, making it a potential candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential adverse effects.

Biological Activity

3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride (CAS Number: 1803605-87-9) is a compound that has garnered attention for its potential biological activities, particularly in cancer therapy and as a pharmacological agent. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C8H8ClN3O2
  • Molecular Weight : 191.19 g/mol
  • Physical Form : Powder
  • Purity : 95%

Research indicates that 3-methyl-3H-imidazo[4,5-b]pyridine derivatives exhibit significant biological activity through various mechanisms:

  • Aurora Kinase Inhibition : Compounds derived from the imidazo[4,5-b]pyridine scaffold have been shown to selectively inhibit Aurora kinases, which are critical for cell cycle regulation. In particular, studies demonstrated that certain derivatives exhibited potent inhibition against Aurora-A with IC50 values comparable to established inhibitors .
  • Anticancer Activity : The compound has been evaluated in vitro for its cytotoxic effects on various cancer cell lines. In one study, it was noted that derivatives of this compound induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin .

Biological Activity Summary Table

Activity TypeModel/Cell LineResultReference
Aurora Kinase InhibitionHCT116 Human Colon CarcinomaIC50 similar to Aurora-A wild type
CytotoxicityFaDu Tumor CellsHigher apoptosis induction than bleomycin
Antibacterial ActivityVarious Bacterial StrainsPotent against MRSA and MSSA

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer properties of imidazo[4,5-b]pyridine derivatives, it was found that specific modifications to the molecular structure enhanced the binding affinity to target proteins involved in tumor progression. The study highlighted that compounds with a spirocyclic structure showed improved interaction with protein binding sites, leading to increased cytotoxicity against cancer cells .

Case Study 2: Aurora Kinase Selectivity

Another significant research effort focused on the design of selective Aurora kinase inhibitors based on the imidazo[4,5-b]pyridine framework. Through computational modeling and synthesis, several compounds were identified that exhibited selectivity for Aurora-A over Aurora-B. These findings suggest potential applications in targeted cancer therapies where Aurora-A plays a pivotal role in mitotic regulation .

Scientific Research Applications

The compound exhibits significant biological activity through various mechanisms:

  • Aurora Kinase Inhibition :
    • Research indicates that derivatives of this compound can selectively inhibit Aurora kinases, crucial for cell cycle regulation. Specific modifications enhance binding affinity to target proteins involved in tumor progression.
  • Anticancer Properties :
    • In vitro studies demonstrate that this compound induces apoptosis in various cancer cell lines, including hypopharyngeal tumor cells (FaDu), showcasing its potential as a therapeutic agent.
  • GABA A Receptor Modulation :
    • The compound acts as a positive allosteric modulator of the GABA A receptor, influencing inhibitory neurotransmission in the central nervous system.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of imidazo[4,5-b]pyridine derivatives. Modifications to the molecular structure enhanced binding affinity to target proteins involved in tumor progression. Compounds with a spirocyclic structure showed improved interaction with protein binding sites, leading to increased cytotoxicity against cancer cells.

Case Study 2: Aurora Kinase Selectivity

Research focused on designing selective Aurora kinase inhibitors based on the imidazo[4,5-b]pyridine framework. Through computational modeling and synthesis, several compounds were identified that exhibited selectivity for Aurora-A over Aurora-B. These findings suggest potential applications in targeted cancer therapies where Aurora-A plays a pivotal role in mitotic regulation.

Activity TypeDescriptionReferences
Aurora Kinase InhibitionSelective inhibition of Aurora kinases critical for cell cycle regulation
Anticancer ActivityInduces apoptosis in various cancer cell lines
GABA A ModulationPositive allosteric modulation affecting neurotransmission

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s core structure and substituents can be compared to the following analogs:

Compound Substituents Key Features Biological Activity Reference
Target Compound 3-methyl, 5-carboxylic acid (HCl salt) Enhanced solubility via hydrochloride; imidazole core Limited data; inferred from analogs
5-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine 2,3-dimethyl, 5-chloro Chlorine enhances lipophilicity; methyl groups may stabilize conformation Not reported
7-(4-Chlorophenyl)-2-oxo-thiazolo[4,5-b]pyridine-5-carboxylic acid amide 7-(4-Cl-phenyl), 2-oxo, 5-carboxamide Thiazole core; amide linkage improves target affinity Anticancer (glioblastoma cells)
2-Oxo-7-thiophen-2-yl-thiazolo[4,5-b]pyridine-5-carboxylic acid 7-thienyl, 2-oxo Thiophene enhances electronic properties Antimicrobial (Candida albicans, MIC 12.5 µg/mL)
Imidazo[1,2-a]pyridine-5-carboxylic acid Different ring fusion (imidazo[1,2-a]) Altered binding geometry due to ring position Not reported

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound likely improves water solubility compared to neutral analogs, similar to amide derivatives of thiazolo[4,5-b]pyridines .

Preparation Methods

General Synthetic Strategies for Imidazo[4,5-b]pyridine Derivatives

The imidazo[4,5-b]pyridine scaffold can be synthesized via several approaches, mainly involving:

  • N–C–N bond formation through cyclization of diamines with aldehydes or carboxylic acids.
  • N–C–N–C bond formation via Pd- or Cu-catalyzed cyclization of halogenated acylaminopyridines with amines.
  • One-pot tandem sequences combining nucleophilic aromatic substitution (S_NAr), nitro group reduction, and heterocyclization.

Each method varies in complexity, catalyst requirements, reaction conditions, and substrate scope.

One-Pot Tandem Synthesis Method (Preferred Method)

A highly efficient and green synthetic route has been reported for preparing substituted imidazo[4,5-b]pyridines, which can be adapted for 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride. This method involves a one-pot tandem process consisting of:

  • Step 1: S_NAr Reaction
    Starting from 2-chloro-3-nitropyridine, a nucleophilic aromatic substitution with a primary amine occurs in a water-isopropanol (H₂O-IPA) solvent mixture at 80 °C for 2 hours to form N-substituted pyridine intermediates.

  • Step 2: Nitro Group Reduction
    The in situ formed nitro group is rapidly reduced using zinc dust and concentrated hydrochloric acid at 80 °C for 45 minutes, yielding pyridine-2,3-diamine derivatives.

  • Step 3: Heterocyclization with Aldehydes
    Without isolating intermediates, substituted aldehydes are added to the reaction mixture and heated at 85 °C for 10 hours to induce heterocyclization, forming the imidazo[4,5-b]pyridine ring system.

This sequence benefits from a green solvent system (H₂O-IPA), avoids costly and toxic Pd or Cu catalysts, and minimizes purification steps, yielding the target compounds in excellent yields.

Reaction Step Conditions Duration Outcome
S_NAr Reaction 2-chloro-3-nitropyridine + amine, H₂O-IPA, 80 °C 2 hours N-substituted pyridine intermediate
Nitro Reduction Zn dust + conc. HCl, 80 °C 45 minutes Pyridine-2,3-diamine derivative
Heterocyclization Aldehyde addition, H₂O-IPA, 85 °C 10 hours Imidazo[4,5-b]pyridine derivative

Mechanistic Insights

The heterocyclization step proceeds via formation of an imine intermediate between the diamine and aldehyde, followed by intramolecular nucleophilic attack and aromatization to yield the imidazo[4,5-b]pyridine core. Time-dependent ^1H NMR studies confirm the pathway involves initial imine formation and subsequent cyclization.

Alternative Synthetic Approaches

  • Pd- or Cu-Catalyzed Amidation:
    These methods involve regioselective cyclizations of 2-halo-3-acylaminopyridines with amines but require expensive catalysts and ligands, harsher conditions, and longer reaction times.

  • Solid-Supported Synthesis:
    Polymer-supported amines react with pyridine moieties followed by S_NAr, reduction, and cyclization steps, facilitating purification but with limited substrate scope.

  • Dimroth Rearrangement-Based Synthesis:
    Under acidic conditions, imidazo[1,5-a]pyrimidine derivatives can rearrange to imidazo[4,5-b]pyridine derivatives, though this method is less direct and more specialized.

Specific Preparation of this compound

While the general methods outlined above apply to a broad range of imidazo[4,5-b]pyridines, the preparation of the this compound specifically involves:

  • Starting from appropriately substituted pyridine precursors bearing a carboxylic acid group at the 5-position.
  • Incorporation of a methyl group at the 3-position during the heterocyclization step by selecting suitable aldehydes and amines.
  • Isolation of the hydrochloride salt form by treatment with hydrochloric acid to enhance stability and solubility.

Summary Table of Preparation Methods

Method Key Features Advantages Disadvantages
One-Pot Tandem S_NAr–Reduction–Cyclization Uses 2-chloro-3-nitropyridine, Zn/HCl, H₂O-IPA solvent Green, efficient, high yield, simple purification Requires careful control of reaction times and temperatures
Pd/Cu-Catalyzed Cyclization Uses Pd or Cu catalysts with ligands High regioselectivity Expensive catalysts, toxic, harsh conditions
Solid-Supported Synthesis Polymer-supported amines Easier purification Limited substrate scope
Dimroth Rearrangement Acid-catalyzed rearrangement of related heterocycles Novel rearrangement strategy Less direct, specific conditions

Research Findings and Practical Notes

  • The use of Zn/HCl as a reducing agent in H₂O-IPA significantly reduces reaction time from hours to minutes compared to Zn/AcOH or other reductants.
  • H₂O-IPA solvent system promotes all three steps effectively, providing a green chemistry advantage.
  • The one-pot method avoids isolation of intermediates, reducing labor and waste.
  • The reaction tolerates a variety of substituted amines and aldehydes, allowing structural diversity.
  • Final products are purified by standard silica gel chromatography and characterized by NMR and mass spectrometry.

Q & A

Q. What are the established synthetic routes for preparing 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid derivatives?

The synthesis of imidazo[4,5-b]pyridine derivatives often involves cyclization strategies. For example:

  • [3+3]-Cyclization : Reacting 4-amino-5H-thiazol-2-one with chalcones or arylidene pyruvic acids (APAs) yields thiazolo[4,5-b]pyridine cores. Subsequent functionalization (e.g., acylation) introduces the carboxylic acid group .
  • Acid Chloride Intermediate : The carboxylic acid derivative can be converted to an acid chloride and coupled with amines to form amides, as demonstrated in the synthesis of compound VII .
  • Alternative Routes : Propionitrile-based pathways (e.g., imidate hydrochloride intermediates) have been scaled for industrial precursors, though adaptations may be required for this specific compound .

Q. How is the structural integrity of this compound validated during synthesis?

  • X-ray Crystallography : Programs like SHELXL (part of the SHELX suite) are widely used for small-molecule refinement. For example, derivatives of imidazo[4,5-b]pyridine have been structurally characterized using single-crystal X-ray diffraction (mean C–C bond precision: ±0.002 Å) .
  • Spectroscopic Techniques : NMR (1H/13C) and high-resolution mass spectrometry (HRMS) confirm functional groups and molecular weight.

Q. What preliminary biological screening methods are recommended for this compound?

  • Antimicrobial Activity : Use agar diffusion (20 µg/well) and broth microdilution (MIC determination) against standard strains (e.g., Candida albicans, Staphylococcus aureus). Compound V, a structural analog, showed an MIC of 12.5 µg/mL against C. albicans .
  • Cytotoxicity Screening : MTT assays on human cell lines (e.g., HaCaT keratinocytes, HEK293 kidney cells) at concentrations up to 100 µM to assess toxicity thresholds .

Advanced Research Questions

Q. How do substituents at the C5 and C7 positions influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • C5 Carboxylic Acid : Enhances solubility and target binding. For example, compound V (2-oxo-7-thiophen-2-yl derivative) showed potent antifungal activity due to improved interaction with fungal cell membranes .
  • C7 Aryl Groups : Electron-withdrawing substituents (e.g., 4-chlorophenyl) in compound VII improved antibacterial activity against methicillin-resistant S. aureus (MRSA) with an MIC of 50 µg/mL .

Q. Table 1: MIC Values for Key Derivatives

CompoundSubstituentsMIC (µg/mL)Target Organism
VThiophen-2-yl at C712.5Candida albicans
VII4-Chlorophenylamide at C550MRSA

Q. How can synergistic effects with antibiotics be evaluated?

  • Checkerboard Assay : Test combinations with amoxicillin against multidrug-resistant isolates (e.g., ESBL+ Klebsiella pneumoniae). Compound VI demonstrated synergy, reducing amoxicillin’s effective concentration by 4-fold .
  • Fractional Inhibitory Concentration Index (FICI) : Values ≤0.5 indicate synergy.

Q. What strategies mitigate cytotoxicity in human cell lines?

  • Selective Functionalization : Introduce polar groups (e.g., carboxylic acids) to reduce membrane permeability in mammalian cells. HaCaT and HEK293 cells showed no cytotoxicity (IC50 >100 µM) for derivatives with optimized substituents .
  • Prodrug Approaches : Mask the carboxylic acid as an ester to enhance selectivity toward microbial targets.

Methodological Considerations

Q. How should crystallographic data be analyzed for structural optimization?

  • Use SHELXTL (Bruker AXS) or SHELXL for refinement. Key parameters:
    • R-factor : Aim for <0.05 for high-resolution data.
    • Twinned Data : Employ SHELXL’s twin refinement options for challenging crystals .

Q. What statistical methods resolve contradictions in biological activity data?

  • Multivariate Analysis : Principal component analysis (PCA) can correlate substituent properties (e.g., logP, Hammett constants) with activity trends.
  • Dose-Response Modeling : Fit IC50/MIC data to sigmoidal curves (e.g., GraphPad Prism) to quantify potency and efficacy differences between analogs .

Tables

Q. Table 2: Cytotoxicity of Derivatives in Human Cell Lines

CompoundHaCaT Viability (%)HEK293 Viability (%)
V98.2 ± 2.197.5 ± 1.8
VII95.4 ± 3.096.1 ± 2.4

Data represent mean ± SD at 100 µM .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride
Reactant of Route 2
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3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid hydrochloride

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